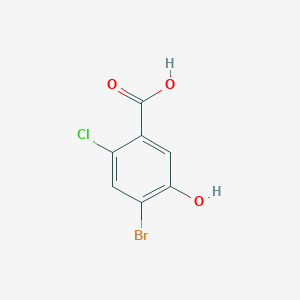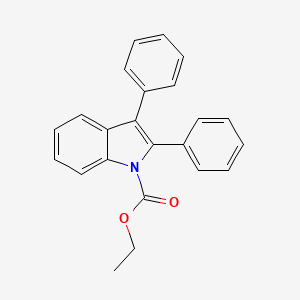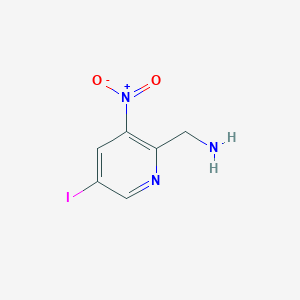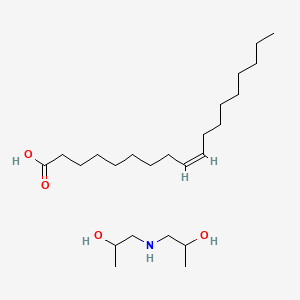
4-Bromo-2-chloro-5-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-chloro-5-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-5-hydroxybenzoic acid typically involves the bromination and chlorination of hydroxybenzoic acid derivatives. One common method includes the bromination of 2-chloro-5-hydroxybenzoic acid using bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-chloro-5-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to form corresponding quinones, while reduction reactions can modify the aromatic ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, quinones, and reduced aromatic compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Bromo-2-chloro-5-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-chloro-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory mediators such as nitric oxide and prostaglandin E2. This inhibition is achieved by downregulating the activation of mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2-hydroxybenzoic acid: Similar structure but lacks the chlorine atom.
5-Bromo-2-chloro-4-hydroxybenzoic acid: Positional isomer with different substitution pattern.
2-Bromo-5-chlorobenzoic acid: Lacks the hydroxyl group, affecting its reactivity and applications
Uniqueness
4-Bromo-2-chloro-5-hydroxybenzoic acid is unique due to the specific combination of bromine, chlorine, and hydroxyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic applications and research studies .
Propiedades
Fórmula molecular |
C7H4BrClO3 |
|---|---|
Peso molecular |
251.46 g/mol |
Nombre IUPAC |
4-bromo-2-chloro-5-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4BrClO3/c8-4-2-5(9)3(7(11)12)1-6(4)10/h1-2,10H,(H,11,12) |
Clave InChI |
BJCDBGLILIIFTG-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1O)Br)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Oxo-2-[2-(trifluoromethyl)phenyl]acetaldehyde](/img/structure/B12839351.png)








![Oxazolo[5,4-c]pyridine-4-methanamine](/img/structure/B12839399.png)



